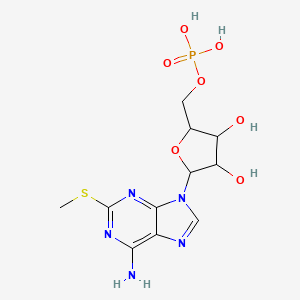
Scodopin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scodopin is a natural product found in Scorodocarpus borneensis with data available.
Scientific Research Applications
Isolation and Structural Elucidation
Scodopin, a sesquiterpene, was isolated from the fruits of Scorodocarpus borneensis. It was identified alongside a mixture of three tryptamine-type alkaloids, scorodocarpines A-C. The structural elucidation of this compound was achieved through spectral data analysis, particularly using tandem mass spectrometry (Wiart et al., 2001).
Therapeutic Potential and Biological Activities
Although there's no direct research focusing solely on the therapeutic applications of this compound, studies on similar compounds provide insights into potential biological activities. For example, emodin, a compound structurally related to sesquiterpenes like this compound, exhibits various pharmacological effects such as anti-inflammatory, antiproliferative, and immunosuppressive properties. It has been studied for its effects on various cancer cell lines, indicating a potential for this compound in similar research areas (Srinivas et al., 2003), (Huang et al., 1991).
Molecular Mechanisms and Pathways
Research on similar compounds like emodin, aloe-emodin, and rhein, has shown their involvement in inhibiting gene expression of matrix metalloproteinase-9 (MMP-9) and inducing apoptosis through caspase-dependent pathways, which could be relevant for this compound as well (Chen et al., 2010), (Han et al., 2015).
properties
Molecular Formula |
C15H20O2 |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
(1S,4R)-7-hydroxy-4-methyl-1-propan-2-yl-1,2,3,4-tetrahydrobenzo[7]annulen-6-one |
InChI |
InChI=1S/C15H20O2/c1-9(2)11-5-4-10(3)13-8-15(17)14(16)7-6-12(11)13/h6-11H,4-5H2,1-3H3,(H,16,17)/t10-,11+/m1/s1 |
InChI Key |
UBBJWWNVYFBQMJ-MNOVXSKESA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H](C2=CC=C(C(=O)C=C12)O)C(C)C |
Canonical SMILES |
CC1CCC(C2=CC=C(C(=O)C=C12)O)C(C)C |
synonyms |
scodopin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




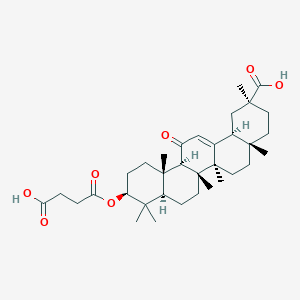
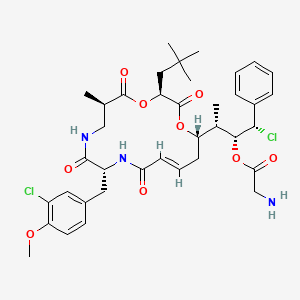
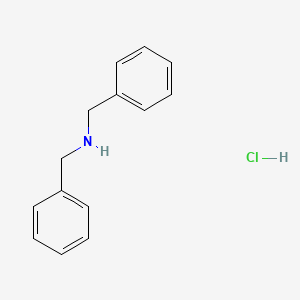
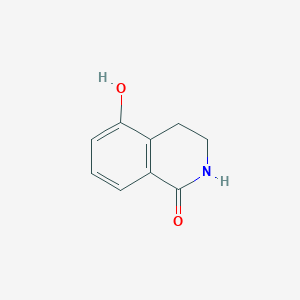
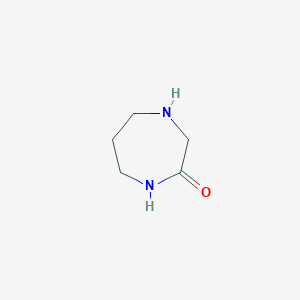
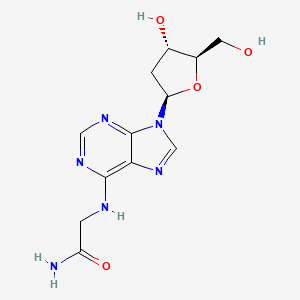
![(2,3,4,5,6-pentahydroxycyclohexyl) 6-bromo-6'a,9'-dihydroxy-9'-methyl-1',2,3',10'-tetraoxospiro[1H-indole-3,8'-4,5,6,7-tetrahydropyrido[1,2-f]pteridine]-7'-carboxylate](/img/structure/B1253352.png)
![2-[4-[2-(4-Chlorophenyl)ethylamino]-3-nitrophenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B1253356.png)



